molecular formula C6H3BrF3NO B1409810 2-Bromo-3-difluoromethoxy-5-fluoropyridine CAS No. 1807168-15-5

2-Bromo-3-difluoromethoxy-5-fluoropyridine

Cat. No.: B1409810
CAS No.: 1807168-15-5
M. Wt: 241.99 g/mol
InChI Key: MMZFVXVEHHFQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-difluoromethoxy-5-fluoropyridine is a useful research compound. Its molecular formula is C6H3BrF3NO and its molecular weight is 241.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Bromo-3-difluoromethoxy-5-fluoropyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a bromine atom enhances its lipophilicity and metabolic stability, which are critical for pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_7H_4BrF_3N_2O
  • Molecular Weight : Approximately 253.02 g/mol

The compound features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a fluorine atom, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. This property allows it to modulate the activity of specific proteins involved in disease pathways.

Potential Targets

  • Enzymes : The compound may act as an inhibitor of certain enzymes, influencing metabolic pathways.
  • Receptors : It could interact with receptor sites, altering signaling cascades associated with various physiological processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from various studies regarding the influence of structural modifications on biological efficacy.

ModificationEffect on ActivityReference
Addition of fluorine atomsIncreased lipophilicity and metabolic stability
Bromine substitutionEnhanced binding affinity to target proteins
Difluoromethoxy groupImproved cell membrane permeability

Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of this compound revealed that it effectively inhibits certain cytochrome P450 enzymes. This inhibition can lead to significant interactions with other drugs metabolized by these enzymes, suggesting a need for careful consideration in polypharmacy scenarios.

Study 2: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit promising anticancer properties. In vitro assays showed that these compounds can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

Study 3: Neurotransmitter Modulation

Recent studies have indicated that derivatives of this compound may modulate neurotransmitter systems, particularly those involving glutamate receptors. This modulation presents potential therapeutic avenues for treating neurodegenerative diseases and psychiatric disorders.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(12-6(9)10)1-3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZFVXVEHHFQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Reactant of Route 4
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Reactant of Route 5
2-Bromo-3-difluoromethoxy-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-difluoromethoxy-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.